molecular formula C19H18N2O5 B4016371 ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B4016371
M. Wt: 354.4 g/mol
InChI Key: HZDWUFVPOVFKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the indole and pyridine rings in its structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with pyridine-2-carbaldehyde under acidic or basic conditions, followed by esterification with ethyl acetate. The reaction conditions often require the use of catalysts such as triethylamine or p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole or pyridine rings, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate lies in its combination of the indole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various research applications .

Properties

IUPAC Name

ethyl 2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-2-ylethyl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-2-26-17(23)12-21-15-9-4-3-7-13(15)19(25,18(21)24)11-16(22)14-8-5-6-10-20-14/h3-10,25H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDWUFVPOVFKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 3
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 4
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 5
Reactant of Route 5
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 6
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.